molecular formula C13H6Br2F2INO B12452585 3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide

3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide

Cat. No.: B12452585
M. Wt: 516.90 g/mol
InChI Key: REVXUGCLSGUQAL-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is the halogenation of a benzamide precursor, followed by the introduction of the difluorophenyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or functional group substitutions.

Scientific Research Applications

3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-N-(2,4-difluorophenyl)-2-hydroxybenzamide
  • 3,5-Dibromo-N-(2,4-difluorophenyl)-2-methoxybenzamide
  • 3,5-Dibromo-N-(2,4-difluorophenyl)-2-methylbenzamide

Uniqueness

3,5-Dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of bromine, fluorine, and iodine atoms provides distinct electronic and steric properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H6Br2F2INO

Molecular Weight

516.90 g/mol

IUPAC Name

3,5-dibromo-N-(2,4-difluorophenyl)-2-iodobenzamide

InChI

InChI=1S/C13H6Br2F2INO/c14-6-3-8(12(18)9(15)4-6)13(20)19-11-2-1-7(16)5-10(11)17/h1-5H,(H,19,20)

InChI Key

REVXUGCLSGUQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

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